
Copper(II) methacryloxyethylacetoacetate
Vue d'ensemble
Description
Copper(II) methacryloxyethylacetoacetate (CuMAA) is an organometallic compound with a wide range of applications in scientific research. It is a copper-containing compound that is used as a reagent in various organic synthesis processes and as a catalyst in the production of polymers. CuMAA has also been used in the development of new drugs and in the study of the mechanism of action of drugs. In
Applications De Recherche Scientifique
1. Role in Precipitation of Proteins
Copper(II) ions, including those from complexes like Copper(II) methacryloxyethylacetoacetate, play a significant role in the precipitation of proteins such as bovine serum albumin (BSA). The formation of protein precipitates with copper(II) ions, and the subsequent chelation and removal of these ions, is essential in studying neurological disorders and diseases such as Alzheimer's and prion diseases (Lee et al., 2007).
2. Polymerization Processes
Copper(II) acetylacetonate, a compound similar to this compound, has been utilized in redox free radical polymerization processes. These processes are significant in the development of polymer layers for industrial and academic applications, highlighting the versatility of copper-based compounds in polymer chemistry (Garra et al., 2018).
3. Spectroscopic Structure Elucidation in Solution
Copper complexes, including those related to this compound, are pivotal in the structure elucidation of organometallic compounds and copper proteins. The spectroscopic methods applied in these processes are vital for understanding the mechanisms in synthetic and biological potential of copper redox systems (Gschwind, 2008).
4. Photocatalytic Applications
Copper(II) acetylacetonate complexes have shown potential in photocatalytic applications. They assist in the visible light photocatalytic mineralization of different dye molecules, making them viable for environmental cleanup measures, particularly in water bodies contaminated with dyes (Basu et al., 2010).
5. Electrochemical Sensing Applications
Copper(II) complexes are used in electrochemical sensing applications, particularly for the determination of copper ions. They exhibit high selectivity and sensitivity, making them crucial in environmental monitoring and analytical chemistry (Deshmukh et al., 2018).
Propriétés
IUPAC Name |
copper;2-[(E)-1-hydroxy-3-oxobut-1-enoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14O5.Cu/c2*1-7(2)10(13)15-5-4-14-9(12)6-8(3)11;/h2*6,12H,1,4-5H2,2-3H3;/b2*9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTUOTYKDDRIFW-WJTRLQBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=CC(=O)C)O.CC(=C)C(=O)OCCOC(=CC(=O)C)O.[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.CC(=C)C(=O)OCCO/C(=C/C(=O)C)/O.[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28CuO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



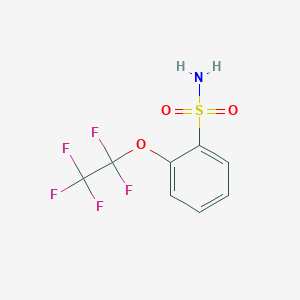

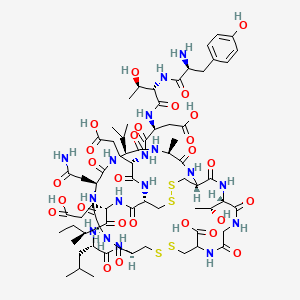

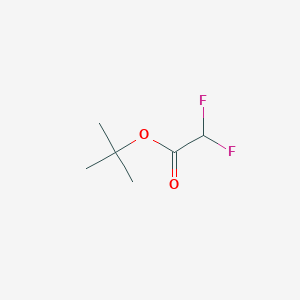
![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)
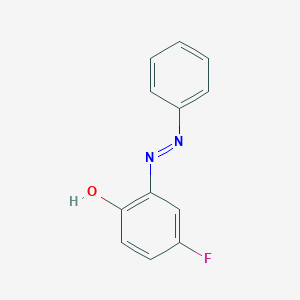
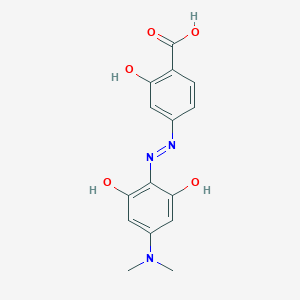

![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)
